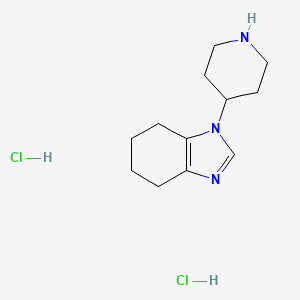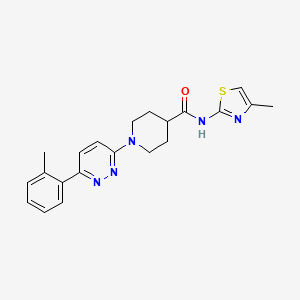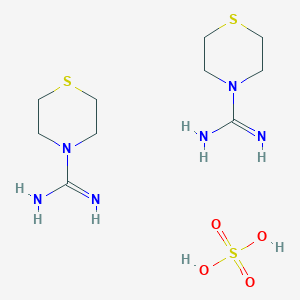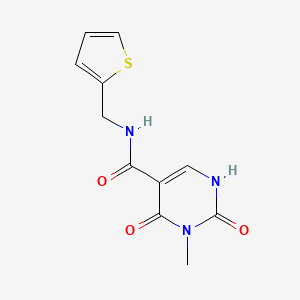amino}acetyl)urea CAS No. 1241004-15-8](/img/structure/B2682122.png)
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to better understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes, which could have a range of potential applications in scientific research.
Biochemical and Physiological Effects:
Studies have shown that (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of certain diseases. Additionally, the compound has been shown to have an effect on certain enzymes, which could have implications for a range of scientific studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea in lab experiments is its unique properties. The compound has been shown to have a range of potential applications, including its ability to inhibit certain enzymes and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including the need for careful handling and storage.
Future Directions
There are many potential future directions for research on (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea. For example, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, research could be conducted to explore the use of this compound in combination with other drugs or therapies. Overall, there is still much to learn about (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea, and future research is likely to uncover new and exciting applications for this unique compound.
Synthesis Methods
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with propargyl isocyanate in the presence of a catalyst. This method has been shown to be effective in producing high yields of the compound.
Scientific Research Applications
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of properties that make it useful in a range of studies, including its ability to inhibit certain enzymes and its potential to act as an anti-inflammatory agent.
properties
IUPAC Name |
N-carbamoyl-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-17(10-13(18)16-14(15)19)9-12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3,(H3,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQXBLGPQJQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2682049.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682051.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)
![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)

![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)
![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)